3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Catalog No.
S1929393
CAS No.
66442-97-5
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

CAS Number

66442-97-5

Product Name

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3

InChI Key

INXCMWOVRDQPDI-UHFFFAOYSA-N

SMILES

CC1(OCCO1)CCCN

Canonical SMILES

CC1(OCCO1)CCCN

Stereoselective Formation of Substituted 1,3-Dioxolanes

Reactions with Hydrazines, Thiourea, Guanidine, and Amidines

Formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol

Formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol

Use as a Solvent

Use in the Preparation of Other Compounds

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is an organic compound with the molecular formula C₇H₁₅NO₂ and a molecular weight of approximately 145.2 g/mol. It is characterized by the presence of a propanamine group attached to a dioxolane ring, which contributes to its unique chemical properties. The compound is often utilized in various scientific research contexts, particularly in proteomics and medicinal chemistry, due to its structural characteristics and potential biological activities .

The chemical reactivity of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine can be attributed to its functional groups. It may undergo several types of reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Dehydration reactions: Under certain conditions, it may lose water to form imines or other derivatives.
  • Oxidation: The presence of the dioxolane ring allows for potential oxidation reactions, which could lead to the formation of carbonyl compounds.

These reactions can be influenced by various factors such as pH, temperature, and the presence of catalysts .

Several synthesis methods have been reported for 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine:

  • Starting from Dioxolane Precursors: The synthesis often begins with commercially available dioxolane derivatives, which are then reacted with appropriate amines under controlled conditions.
  • One-Pot Reactions: Some synthetic routes utilize one-pot methodologies that combine multiple steps into a single reaction vessel, improving efficiency and yield.
  • Catalytic Methods: Catalysts such as Lewis acids may be employed to facilitate the formation of the desired compound from simpler starting materials.

These methods highlight the versatility and adaptability of synthetic strategies available for producing this compound .

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine has several applications in various fields:

  • Proteomics Research: It is used as a reagent in proteomic studies due to its ability to modify proteins selectively.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine focus on its binding affinity and reactivity with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its biological effects.
  • Receptor

Several compounds share structural similarities with 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-MethylpropanamineSimple amine structureLacks dioxolane ring; primarily used in synthesis
3-AminopropanolContains primary amineMore polar; different reactivity profile
4-HydroxyprolineContains hydroxyl groupImportant in collagen synthesis
5-HydroxytryptamineIndole derivativeInvolved in neurotransmission

The presence of the dioxolane ring in 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine distinguishes it from these compounds, potentially contributing to unique biological activities and applications .

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine relies fundamentally on the efficient formation of the 1,3-dioxolane ring system. Laboratory-scale synthesis employs several distinct methodological approaches, each offering unique advantages in terms of selectivity, yield, and operational simplicity.

Photocatalytic Ring Opening Methodology

Photocatalytic ring opening represents a highly selective approach for dioxolane formation. This methodology utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as a photocatalyst under visible light irradiation (λ ≥ 350 nm) [1] [2]. The process involves the stereoselective ring opening of α-epoxyketones in acetone solution, achieving yields ranging from 62% to 85% with excellent diastereoselectivity (>90:10) [1] [2] [3]. The reaction proceeds through a single electron transfer mechanism, generating radical cation intermediates that undergo nucleophilic attack by acetone to form the desired dioxolane products [3].

The photocatalytic approach offers several advantages for laboratory-scale synthesis. Temperature control is simplified as reactions proceed at ambient temperature, eliminating the need for specialized heating or cooling equipment [1]. The high diastereoselectivity reduces the need for extensive purification procedures, making this method particularly attractive for small-scale synthesis where product purity is paramount [2].

Lewis Acid Catalyzed Formation

Lewis acid catalyzed dioxolane formation represents a well-established methodology for laboratory-scale synthesis. Boron trifluoride diethyl etherate, titanium tetrachloride, and tin tetrachloride serve as effective catalysts for the reaction between various epoxides and carbonyl compounds [4] [5]. The reaction typically requires dichloromethane as solvent and operates at temperatures ranging from -80°C to room temperature [6].

This methodology demonstrates broad substrate scope, accommodating both aliphatic and aromatic epoxides [5]. Yields generally range from 45% to 75%, with moderate diastereoselectivity (70:30) [6]. The Lewis acid approach is particularly valuable for synthesizing structural analogues of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine, as it tolerates diverse functional groups and substitution patterns [5].

Three-Component Assembly Strategy

The three-component assembly strategy employs hypervalent iodine(III) reagents to facilitate the stereoselective formation of substituted 1,3-dioxolanes [6]. This methodology involves the oxidation of alkenes with (diacetoxyiodo)benzene in the presence of acetic acid and boron trifluoride diethyl etherate at -40°C [6]. The process demonstrates excellent diastereoselectivity (>95:5) and yields ranging from 55% to 70% [6].

The stereospecific nature of this transformation makes it particularly valuable for synthesizing enantiomerically pure dioxolane derivatives [6]. The reaction mechanism involves neighboring group participation, leading to the formation of 1,3-dioxolan-2-yl cation intermediates that undergo stereoselective nucleophilic trapping [6].

Aldehyde-Diol Condensation Method

The aldehyde-diol condensation represents a classical approach to dioxolane synthesis, utilizing acid catalysts such as sulfuric acid or zinc chloride [7] [8]. The reaction between aldehydes and 1,2-diols proceeds under reflux conditions at temperatures ranging from 80°C to 120°C [7]. This methodology consistently achieves yields between 65% and 85% [7].

The condensation approach offers excellent scalability potential, as it utilizes readily available starting materials and simple reaction conditions [8]. The reaction can be performed using continuous flow reactors, making it suitable for larger-scale laboratory synthesis [8].

Functionalization Strategies for Propylamine Side Chains

The propylamine side chain of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine presents multiple opportunities for chemical modification to create derivatives with enhanced properties or altered biological activities. Several complementary functionalization strategies have been developed, each targeting specific aspects of the amine functionality.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a versatile method for introducing alkyl substituents onto the propylamine side chain. Primary and secondary alkyl halides react with the amine functionality in polar aprotic solvents at temperatures ranging from room temperature to 80°C [9] [10]. The reaction typically employs a base such as triethylamine or diisopropylethylamine to neutralize the generated hydrogen halide [9].

This methodology demonstrates high selectivity for nitrogen substitution, achieving yields between 65% and 85% [9]. The reaction tolerates various functional groups, including esters, ethers, and aromatic rings, making it suitable for introducing complex substituents [9]. The nucleophilic substitution approach is particularly valuable for chain extension applications, where longer alkyl chains are desired [9].

Reductive Amination Strategies

Reductive amination represents a powerful method for introducing branched alkyl substituents onto the propylamine side chain [10] [11]. The reaction involves the condensation of aldehydes or ketones with the amine functionality, followed by reduction using sodium borohydride or sodium cyanoborohydride [11]. The process typically operates in alcoholic solvents at pH 6-8 to maintain optimal reaction conditions [11].

Reductive amination consistently achieves yields ranging from 70% to 90% with high selectivity for nitrogen functionalization [11]. The methodology accommodates both aliphatic and aromatic carbonyl compounds, enabling the introduction of diverse structural motifs [11]. The mild reaction conditions preserve the integrity of the dioxolane ring system, making this approach particularly suitable for complex molecule synthesis [11].

Acylation Reactions

Acylation reactions provide access to amide derivatives through the reaction of acid chlorides or anhydrides with the propylamine functionality [9] [10]. The reaction typically employs a base such as triethylamine in dichloromethane at temperatures ranging from 0°C to room temperature [10]. This methodology demonstrates exclusive selectivity for nitrogen acylation, achieving yields between 80% and 95% [10].

The acylation approach is particularly valuable for installing protecting groups or introducing functional handles for subsequent transformations [10]. The resulting amide derivatives exhibit enhanced stability compared to the parent amine, making them suitable for applications requiring long-term storage or harsh reaction conditions [10].

Oxidative Coupling Methodologies

Oxidative coupling reactions enable the formation of carbon-nitrogen bonds through the reaction of the propylamine side chain with aromatic coupling partners [12] [13]. The methodology employs mild oxidizing agents such as copper(II) acetate or manganese(III) acetate at temperatures ranging from room temperature to 40°C [12]. This approach achieves yields between 45% and 70% with moderate selectivity [12].

The oxidative coupling strategy is particularly valuable for introducing aromatic substituents that cannot be readily accessed through other methods [12]. The reaction tolerates various functional groups on the aromatic coupling partner, enabling the synthesis of structurally diverse derivatives [12].

Carbamate and Sulfonamide Formation

The formation of carbamate and sulfonamide derivatives represents important protection strategies for the propylamine side chain [9] [10]. Carbamate formation employs chloroformates or isocyanates under basic conditions at temperatures ranging from 0°C to room temperature [10]. Sulfonamide formation utilizes sulfonyl chlorides under similar conditions [10].

Both methodologies demonstrate high selectivity for nitrogen functionalization, achieving yields between 70% and 90% [10]. The resulting derivatives provide excellent protection against unwanted side reactions while maintaining the potential for subsequent deprotection under appropriate conditions [10].

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions for the synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine requires systematic investigation of multiple parameters that influence both yield and product purity. Effective optimization strategies employ design of experiments approaches combined with advanced analytical techniques to identify optimal conditions.

Temperature Optimization Strategies

Temperature control represents a critical factor in maximizing both yield and selectivity in dioxolane synthesis. Most dioxolane formation reactions exhibit optimal performance within the temperature range of 0°C to 150°C, with specific optimal temperatures varying depending on the chosen methodology [14] [15]. Photocatalytic reactions typically operate at ambient temperature, while Lewis acid catalyzed processes may require low temperatures (-80°C to -40°C) to achieve optimal selectivity [1] [6].

Response surface methodology has proven particularly effective for temperature optimization, enabling the identification of optimal temperature profiles that balance reaction rate with selectivity [14]. The investigation of temperature effects must consider not only the primary reaction but also potential side reactions that may compromise product purity [14]. Heat transfer limitations become increasingly important as reaction scales increase, requiring careful consideration of temperature gradients and heat removal capacity [16].

Pressure and Atmosphere Control

Pressure optimization plays a crucial role in reactions involving gaseous reactants or products. High-pressure conditions (2-20 kbar) have been demonstrated to enhance reaction rates and improve yields in certain dioxolane formation reactions [17]. The application of high hydrostatic pressure enables catalyst-free and solvent-free conditions, representing a green chemistry approach to synthesis [17].

Atmospheric control is particularly important for reactions sensitive to moisture or oxygen [18]. The maintenance of inert atmosphere conditions using nitrogen or argon prevents unwanted side reactions and improves product purity [18]. Advanced pressure monitoring systems enable real-time optimization of reaction conditions [19].

Catalyst Loading and Recovery

Catalyst loading optimization requires balancing reaction efficiency with economic considerations [20]. Typical catalyst loadings range from 0.1 to 10 mol%, with optimal loadings determined through systematic screening [20]. Lower catalyst loadings reduce costs but may compromise reaction rates, while higher loadings increase costs and may complicate product purification [20].

Catalyst recovery strategies become increasingly important for industrial applications [21]. Membrane-based separation, distillation recovery, and continuous recovery systems enable catalyst reuse, reducing both costs and environmental impact [21]. The development of heterogeneous catalysts facilitates catalyst recovery through simple filtration [20].

Solvent System Optimization

Solvent selection significantly impacts both reaction rate and selectivity in dioxolane synthesis [15] [22]. Polar aprotic solvents such as dichloromethane and acetone demonstrate excellent performance for many dioxolane formation reactions [6] [1]. The choice of solvent must consider solubility of reactants, product isolation requirements, and environmental considerations [15].

Mixed solvent systems often provide superior performance compared to single solvents, enabling optimization of both reaction conditions and product isolation [23]. Solvent recovery systems are essential for large-scale applications, requiring consideration of distillation characteristics and potential azeotrope formation [23].

Reaction Time and Conversion Studies

Reaction time optimization requires careful balance between conversion and selectivity. Time-course studies reveal optimal reaction times that maximize desired product formation while minimizing side reactions [14]. Most dioxolane formation reactions achieve optimal conversion within 0.5 to 24 hours, depending on the specific methodology and reaction conditions [14].

Continuous monitoring techniques enable real-time optimization of reaction time [14]. Advanced analytical methods such as real-time spectroscopy and chromatography provide detailed information about reaction progress, enabling precise determination of optimal reaction endpoints [22].

Concentration and Mass Transfer Effects

Reactant concentration significantly affects both reaction rate and selectivity. Optimal concentrations typically range from 0.1 to 2.0 M, with higher concentrations improving reaction rates but potentially leading to increased side reactions [24]. Mass transfer limitations become increasingly important at higher concentrations, requiring careful consideration of mixing and agitation conditions [24].

Factorial design experiments enable systematic optimization of concentration effects while considering interactions with other parameters [24]. The optimization of concentration must consider downstream processing requirements, as higher concentrations may complicate product isolation [24].

Scalability Challenges in Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine presents numerous technical and economic challenges that require comprehensive engineering solutions. Understanding these challenges is essential for successful process scale-up and commercial viability.

Heat Transfer Limitations

Heat transfer represents one of the most significant challenges in scaling dioxolane synthesis processes. Laboratory-scale reactions benefit from rapid heat dissipation due to favorable surface-to-volume ratios, while industrial-scale reactors face substantial heat removal limitations [25] [26]. The exothermic nature of many dioxolane formation reactions requires sophisticated heat management systems to prevent thermal runaway and maintain temperature uniformity [25].

Industrial solutions include enhanced heat exchangers, jacketed reactors, and internal cooling coils to manage heat removal [25]. Computational fluid dynamics modeling enables optimization of heat transfer equipment design, ensuring adequate heat removal capacity throughout the reactor volume [26]. The implementation of distributed temperature monitoring systems provides real-time control of thermal conditions [26].

Mass Transfer and Mixing Challenges

Mass transfer limitations significantly impact reaction efficiency and product quality in large-scale reactors [27]. Poor mixing leads to concentration gradients that reduce reaction rates and increase side product formation [27]. The design of appropriate agitation systems becomes critical for maintaining uniform reaction conditions [27].

Advanced impeller designs and multiple impeller systems provide improved mixing performance in large-scale reactors [27]. Computational fluid dynamics modeling enables optimization of impeller design and placement to achieve optimal mixing characteristics [27]. Structured packing and baffles enhance mass transfer by increasing interfacial area and promoting turbulent flow [27].

Catalyst Recovery and Recycling Systems

Industrial-scale catalyst recovery presents significant technical challenges due to the large volumes involved and the need for high recovery efficiency [21] [18]. Simple filtration methods used in laboratory-scale synthesis are often inadequate for industrial applications, requiring sophisticated separation technologies [21].

Membrane-based separation systems enable continuous catalyst recovery with high efficiency [21]. Distillation recovery systems provide another approach for catalyst recycling, particularly for volatile catalysts [21]. The development of heterogeneous catalysts facilitates recovery through solid-liquid separation techniques [21].

Equipment Material Considerations

The selection of appropriate materials of construction becomes critical for industrial-scale reactors handling corrosive reagents and products [27]. Standard laboratory glassware is replaced by specialized alloys and coatings designed to withstand harsh chemical environments [27]. Corrosion-resistant materials such as Hastelloy and titanium alloys provide extended equipment lifetime [27].

The economic impact of materials selection requires careful consideration of initial costs versus maintenance and replacement costs [27]. Advanced materials may require higher initial investment but provide superior long-term performance [27]. Regular inspection and maintenance programs ensure optimal equipment performance and safety [27].

Process Control and Automation

Industrial-scale manufacturing requires sophisticated process control systems to maintain consistent product quality and yield [28] [18]. Manual monitoring methods used in laboratory-scale synthesis are replaced by automated systems capable of continuous monitoring and control [28]. Advanced process control systems minimize process variability and optimize production efficiency [28].

Distributed control systems integrate multiple process variables and provide real-time optimization capabilities [28]. Advanced analytics and machine learning algorithms enable predictive control and early detection of process deviations [28]. The implementation of fault detection and classification systems minimizes downtime and maintains product quality [28].

Economic Optimization

The economic viability of industrial-scale production depends on achieving significant cost reductions compared to laboratory-scale synthesis [30] [31]. Process intensification strategies, including continuous processing and integrated reaction-separation systems, reduce capital and operating costs [30]. The optimization of raw material utilization and energy consumption minimizes production costs [30].

Supply chain optimization ensures reliable access to raw materials while minimizing costs [31]. The development of alternative synthetic routes may provide cost advantages or improved safety profiles [31]. Continuous improvement programs identify opportunities for further cost reduction and process optimization [31].

Manufacturing yield optimization strategies focus on maximizing the conversion of raw materials to desired products while minimizing waste generation [30] [28]. Statistical process control and advanced analytics identify sources of yield loss and guide improvement efforts [28]. The implementation of lean manufacturing principles eliminates waste and improves efficiency [28].

XLogP3

-0.2

Wikipedia

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Dates

Last modified: 08-16-2023

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